2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining imidazo[1,2-b]pyridazine and pyrimidine moieties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization reactions . The piperidine moiety is then introduced via nucleophilic substitution reactions, and the final pyrimidine-4-carbonitrile group is added through further cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common .
Chemical Reactions Analysis
Types of Reactions
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various substituents onto the heterocyclic rings .
Scientific Research Applications
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-b]pyridazine derivatives: Studied for their broad spectrum of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C18H19N7O/c1-13-11-25-16(21-13)2-3-17(23-25)26-12-14-5-8-24(9-6-14)18-20-7-4-15(10-19)22-18/h2-4,7,11,14H,5-6,8-9,12H2,1H3 |
InChI Key |
HLRSCZREXOKADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=CC(=N4)C#N |
Origin of Product |
United States |
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